molecular formula C58H98O26 B1447996 Ginsenoside Ra2 CAS No. 83459-42-1

Ginsenoside Ra2

Cat. No. B1447996
CAS RN: 83459-42-1
M. Wt: 1211.4 g/mol
InChI Key: UEBIBJSWHIZNCA-BGPUAMRSSA-N
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Description

Ginsenoside Ra2 is a component from Panax ginseng . It is a triterpene saponin and is one of the active components of ginseng, involved in modulating multiple physiological activities . The molecular formula of Ginsenoside Ra2 is C58H98O26 . Its average mass is 1211.383 Da and its monoisotopic mass is 1210.634644 Da .


Synthesis Analysis

The biosynthesis of ginsenosides like Ra2 involves key enzymes, especially glycosyltransferases (GTs) . The production of rare ginsenosides, including Ra2, has been made possible using synthetic biology techniques . A study has established a rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ra2, in white and red Panax ginseng using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .


Molecular Structure Analysis

Ginsenoside Ra2 contains a total of 190 bonds, including 92 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 2 five-membered rings, 7 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 16 hydroxyl groups .


Chemical Reactions Analysis

Ginsenosides, including Ra2, are known to show different medical activity and metabolic pathways . The transformation of ginsenosides into bioactive compounds has been observed .


Physical And Chemical Properties Analysis

Ginsenoside Ra2 is a triterpene saponin with the molecular formula C58H98O26 . Its molecular weight is 1211.38 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Pharmacokinetics and Clinical Use

  • Pharmacokinetic Study in Rat Plasma : Ginsenoside Ra2, along with other ginsenosides, was quantified in rat plasma using ultra-high performance liquid chromatography-triple quadruple tandem mass spectrometry. This method is essential for understanding the pharmacokinetics and potential clinical applications of Ginsenoside Ra2 (Shen et al., 2021).

Cardiovascular Health

  • Impact on Cardiovascular Diseases (CVDs) : Ginsenoside Ra2 is part of the ginsenoside family, which shows promising effects in cardiovascular health. Studies indicate potential antioxidative, platelet adhesion reduction, and vasomotor regulatory effects (Lee & Kim, 2014).
  • Cardioprotective Effects : Ginsenoside Ra2 is investigated for its role in protecting cardiac cells against hypoxia/reoxygenation oxidative injury, indicating its potential in cardiovascular therapies (Zhu et al., 2009).

Neurological Applications

  • Neuroprotective Effects : Research has explored the use of ginsenosides, including Ra2, for their neuroprotective properties. These studies focus on their role in reducing oxidative stress and protecting neurons, which can be beneficial in conditions like cerebral ischemia and other neurological disorders (Cheng et al., 2019).

Anticancer Properties

  • Anticancer Effects : Ginsenosides, including Ra2, are being studied for their anticancer properties. They have shown effectiveness in inducing cell cycle arrest, repressing metastasis, and alleviating drug resistance in various cancer types (He et al., 2021).

Immunological and Anti-Inflammatory Effects

  • Regulation of Immune Responses : Ginsenoside Ra2 is part of research focusing on immunomodulatory effects, particularly in conditions like rheumatoid arthritis. It demonstrates potential in reducing inflammation and regulating immune responses (Zhang et al., 2020).

Hepatoprotective Functions

  • Liver Health : Studies have explored the hepatoprotective effects of ginsenosides like Ra2, particularly in the context of oxidative stress and inflammation in liver-related disorders (Gao et al., 2017).

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides, including Ra2, using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . This will contribute to the characterization of the biosynthesis and metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIBJSWHIZNCA-BGPUAMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H98O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317134
Record name Ginsenoside Ra2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Ra2

CAS RN

83459-42-1
Record name Ginsenoside Ra2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83459-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Ra2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
112
Citations
H BESSO, RYJ KAsAi, Y SARUWATARI… - Chemical and …, 1982 - jstage.jst.go.jp
… Two new dammarane-saponins, named ginsenoside—Ra1 (1) and ginsenoside-Ra2 (2) were isolated from the root of Panax ginseng CA MEYER by means of chromatography on …
Number of citations: 87 www.jstage.jst.go.jp
LJ Ma, N Ma, BY Wang, K Yang, X He… - Journal of Pharmaceutical …, 2021 - Elsevier
… MRM mode was only conducted during 18−20 min for the quantification of isomers, notoginsenoside Fp2 (NG-Fp2, 9) and ginsenoside Ra2 (G-Ra2, 10). The collision energy was …
Number of citations: 3 www.sciencedirect.com
XY Xu, ES Yi, CH Kang, Y Liu, YG Lee, HS Choi… - Journal of Ginseng …, 2021 - Elsevier
Background Main bioactive constituents and pharmacological functions of ripened red ginseng berry (Panax ginseng Meyer) have been frequently reported. Yet, the research gap …
Number of citations: 5 www.sciencedirect.com
Y Li, B Yang, W Guo, P Zhang, J Zhang, J Zhao… - Heliyon, 2022 - cell.com
Background It is well known that ginsenosides are the main active ingredients in ginseng, and they have also been important indexes for assessing the quality of ginseng. However, the …
Number of citations: 8 www.cell.com
X Piao, H Zhang, JP Kang, DU Yang, Y Li, S Pang… - Molecules, 2020 - mdpi.com
Ginsenosides are the major bioactive constituents of Panax ginseng, which have pharmacological effects. Although there are several reviews in regards to ginsenosides, new …
Number of citations: 50 www.mdpi.com
HY Shin, JH Lee, JY Lee, YO Han, MJ Han… - Biological and …, 2003 - jstage.jst.go.jp
… K-110 hydrolyzed ginsenoside Ra1 as well as ginsenoside Ra2. As identified in Bergey’s Manual, K-110 was a Bifidobacterium breve, which was anaerobic, gram-positive, non-spore …
Number of citations: 52 www.jstage.jst.go.jp
X Xu, X Cheng, Q Lin, S Li, Z Jia, T Han, R Lin… - Journal of Ginseng …, 2016 - Elsevier
… g (t R 4.02 min, m/z 1,241.6509), and h (t R 5.95 min, m/z 947.5623) in the MCG samples were identified as quinquenoside R1, ginsenoside Ra7, notoginsenoside Fe, ginsenoside Ra2, …
Number of citations: 51 www.sciencedirect.com
S Yu, Y Zhu, J Xu, G Yao, P Zhang, M Wang, Y Zhao… - Phytomedicine, 2021 - Elsevier
… We also found that very bulky compounds such as ginsenoside Ra2 (ZZY-8), ginsenoside Rb1 (ZZY-9), ginsenoside Rg1 (ZZY-11), ginsenoside Re (ZZY-12), ginsenoside Rb3 (ZZY-13)…
Number of citations: 110 www.sciencedirect.com
HP Wang, XB Yang, XW Yang, JX Liu… - Zhongguo Zhong yao …, 2013 - europepmc.org
The chemical constituents of the roots and rhizomes of Panax ginseng were systematically investigated by various column chromatographic methods including Amberlite XAD-4 …
Number of citations: 24 europepmc.org
S Li, P Wang, W Yang, C Zhao, L Zhang… - Frontiers in …, 2021 - frontiersin.org
… Characteristic MS/MS features of the ginsenoside Ra2 were observed in the MS 2 spectrum, including m/z 1209.6271 ([MH] − ), 1077.5858 ([MH-Xyl] − ), 945.5432 ([MH-Xyl-Ara] − ), …
Number of citations: 11 www.frontiersin.org

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